4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Medicinal Chemistry Agrochemical Synthesis Procurement

Eliminate hazardous bromination steps in medchem synthesis. 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one (CAS 51395-52-9) provides a pre-installed C4 bromine atom for direct Suzuki-Miyaura cross-coupling, reducing synthetic operations and process mass intensity. • Pre-installed bromine enables regioselective coupling (>80% yield) without additional halogenation. • Room-temperature stability (≥3 years sealed) simplifies HTS library management and automated dispensing. • Available with batch-specific NMR/HPLC/GC documentation, ensuring impurity-free SAR results. Ideal for kinase inhibitor, nematicide, and agrochemical intermediate libraries.

Molecular Formula C4H5BrN2O
Molecular Weight 177 g/mol
CAS No. 51395-52-9
Cat. No. B1266978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methyl-1H-pyrazol-5(4H)-one
CAS51395-52-9
Molecular FormulaC4H5BrN2O
Molecular Weight177 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C1Br
InChIInChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h3H,1H3,(H,7,8)
InChIKeyPFZZZDVWAXUXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methyl-1H-pyrazol-5(4H)-one: Overview & Procurement


4-Bromo-3-methyl-1H-pyrazol-5(4H)-one (CAS 51395-52-9) is a heterocyclic pyrazolone derivative characterized by a five-membered ring containing two adjacent nitrogen atoms, a carbonyl group at the 5-position, a methyl substituent at the 3-position, and a bromine atom at the 4-position [1]. With a molecular formula of C₄H₅BrN₂O and a molecular weight of 177.00 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research due to the synthetic utility of its bromine atom for cross-coupling reactions and the established biological relevance of the pyrazolone scaffold . It is commercially available from multiple reputable vendors in purities ranging from 95% to ≥98%, with batch-specific analytical documentation (NMR, HPLC, GC) provided by suppliers such as Bidepharm and Chemscene .

Halogenated building block for cross-coupling and derivatization workflows
Available in high purity with batch-specific QC documentation (NMR, HPLC, GC)
Scaffold for medicinal chemistry and agrochemical research libraries

Why 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one Is Irreplaceable


Generic substitution of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one with unsubstituted or differently halogenated pyrazolones is scientifically unsound due to the unique electronic, steric, and reactivity profile conferred by the 4-bromo substituent in conjunction with the 3-methyl and 5-oxo groups. The presence of bromine at C4 dramatically alters the compound's utility as a synthetic intermediate, enabling regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) that are impossible with the non-halogenated analog 3-methyl-1H-pyrazol-5(4H)-one (CAS 108-26-9) [1]. Furthermore, halogen identity (Br vs. Cl vs. I) dictates differential reactivity, steric bulk, and lipophilicity, directly impacting both synthetic outcomes and biological target engagement; a 4-chloro derivative will exhibit slower oxidative addition and altered pharmacokinetics compared to the 4-bromo compound, rendering empirical substitution without validation a high-risk endeavor [2]. The following quantitative evidence sections delineate precisely where this specific compound provides verifiable differentiation against its closest comparators.

Non-halogenated analog (CAS 108-26-9) lacks the C4-Br handle, requiring an extra bromination step that may lower overall yield
4‑Chloro analog exhibits slower oxidative addition and may demand harsher cross‑coupling conditions, altering synthesis outcomes
Differently halogenated pyrazolones show distinct bioactivity profiles; bromine at C4 correlates with specific nematicidal trends that may not transfer to chloro or iodo analogs

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one: Differentiation Evidence


Cost-Efficiency vs. Non-Halogenated Pyrazolone

When selecting a pyrazolone building block for halogen-directed synthetic routes, procurement cost per gram of the active halogenated intermediate must be weighed against the total cost of synthesis, including the additional step of halogenating the non-halogenated analog. 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one is commercially available at a price point that, while higher per gram than the non-halogenated 3-methyl-1H-pyrazol-5(4H)-one (CAS 108-26-9), eliminates the need for a subsequent, often low-yielding and hazardous bromination step. For instance, 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one (≥98%) is offered at approximately $128/5g ($25.6/g) , whereas the non-halogenated 3-methyl-1H-pyrazol-5(4H)-one (98%) is priced at ~$0.03/g in bulk . The ~850-fold cost differential is offset by the value of a single-step, streamlined synthetic sequence, reducing labor, purification costs, and waste, which is critical for reproducibility and scalability in both medicinal chemistry and process development.

Cost-Efficiency
Head-to-head
$25.6/g (target) vs ~$0.03/g (non‑halogenated) Approximately 850‑fold premium
Pre‑installed bromine eliminates a separate bromination step, reducing synthesis time and waste
Based on 2025 market rates; verify for current bulk pricing
Medicinal Chemistry Agrochemical Synthesis Procurement

Purity Grades and Quality Assurance

For research and further manufacturing use, the minimum acceptable purity of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one is 95%, as specified by multiple vendors, with premium suppliers offering ≥98% purity accompanied by batch-specific analytical certificates (NMR, HPLC, GC) . In contrast, the closely related analog 4-Bromo-3-methylpyrazole (CAS 13808-64-5) is commercially available at purities of 97-98%, but without the carbonyl functionality that differentiates its reactivity and downstream applications [1]. The provision of detailed QC documentation for the 95% grade by suppliers like Bidepharm ensures traceability and reproducibility in sensitive assays, mitigating the risk of batch-to-batch variability that can compromise research outcomes. The absence of such documentation for certain lower-purity or less-common analogs necessitates in-house purification, adding hidden time and resource costs.

Purity & QC
Specification review
≥95% to ≥98% purity NMR, HPLC, GC certificates provided
Vendor‑verified analytical documentation supports assay reproducibility
Analog 4‑bromo‑3‑methylpyrazole offers less consistent QC documentation
Analytical Chemistry Quality Control Procurement

Cross-Coupling Efficiency vs. Non-Halogenated Building Block

The bromine atom at the C4 position of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one serves as an efficient leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the direct installation of diverse aryl or heteroaryl groups. This is a critical functional handle not present in the non-halogenated analog 3-methyl-1H-pyrazol-5(4H)-one (CAS 108-26-9). Studies on 4-halopyrazoles demonstrate that 4-bromo derivatives undergo Suzuki coupling in high yields (often >80%), providing a direct route to fully substituted pyrazoles [1]. Furthermore, a general protocol for bromination of pyrazoles using NBS achieves 88-93% yields for brominated products, illustrating that even if one starts with a non-halogenated pyrazole, the bromination step itself is highly efficient, further underscoring the value of the pre-brominated building block . In contrast, the 4-chloro analog (4-chloro-3-methyl-1H-pyrazol-5(4H)-one) exhibits lower reactivity in oxidative addition steps with Pd(0) catalysts, often requiring harsher conditions or specialized ligands, making the bromo compound the preferred choice for synthetic versatility.

Cross‑Coupling
Class-level
Pre‑installed C4–Br enables direct Pd‑catalyzed coupling Avoids prior bromination step (reported 88–93% yield)
Streamlined synthetic route improves overall efficiency and yield
4‑Chloro analog may require harsher conditions or specialized ligands
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Nematicidal Activity: Class-Level Profile

In a study evaluating pyrazole derivatives against the root-knot nematode Meloidogyne incognita, a series of compounds were screened for egg hatch inhibition and juvenile mortality. Among them, 1H-pyrazol-5(4H)-one (a close structural relative lacking the 4-bromo substituent) demonstrated superior egg hatch inhibition, while 4-bromopyrazole was the most effective at inducing juvenile mortality [1]. This functional divergence within the same chemotype indicates that the bromine substituent plays a critical role in determining the specific nematicidal mechanism. Therefore, 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, which incorporates both the pyrazolone core and a 4-bromo group, represents a strategic starting point for exploring both activity profiles, unlike the non-halogenated analog which is biased toward egg hatch inhibition. While quantitative data for the exact target compound is not available in this head-to-head study, the class-level inference is strong: the presence of bromine at C4 correlates with enhanced juvenile mortality, a desirable trait for certain crop protection applications.

Nematicidal Profile
Class-level
Predicted balanced egg hatch inhibition and juvenile mortality activity
Bromine substitution may shift activity toward juvenile mortality, supporting broader screening
Direct data for target compound not available; based on structural relatives
Agrochemicals Nematicide Crop Protection

Antimicrobial Activity Enhancement via Halogenation

Brominated pyrazoles, including derivatives of 3-methyl-1H-pyrazol-5(4H)-one, are reported to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi . While specific MIC values for 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one are not publicly disclosed in comparative studies, the halogenation of pyrazolones is a well-established strategy to enhance antimicrobial potency by increasing lipophilicity and facilitating membrane penetration or target engagement . The non-halogenated 3-methyl-1H-pyrazol-5(4H)-one serves as a weaker baseline, and studies on halogenated pyrazolones confirm that the introduction of bromine at the C4 position significantly improves bioactivity [1]. Therefore, for antimicrobial screening programs, the 4-bromo derivative offers a higher probability of identifying a hit compared to its non-halogenated counterpart, which is a critical consideration for procurement when building focused libraries.

Antimicrobial Context
Class-level
Reported significant antibacterial and antifungal properties for halogenated pyrazolones
Halogenation may enhance potency; supports inclusion in screening libraries
No quantitative MIC data available for direct comparison
Antimicrobials Medicinal Chemistry Drug Discovery

Storage Stability and Handling

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one exhibits favorable storage stability compared to some halogenated pyrazolones that are highly hygroscopic or require strictly anhydrous conditions. The compound is recommended for storage at 2-8°C in a dry, sealed container, with a shelf life of up to 3 years at room temperature when properly sealed . In contrast, related pyrazolones with alternative substitution patterns or free NH groups may require storage at -20°C to prevent degradation, and some derivatives are reported to decompose upon exposure to ambient moisture within weeks . This stability profile reduces the logistical burden and cost associated with cold-chain shipping and storage, making it a more practical choice for laboratories with standard refrigeration capabilities. The availability of the compound in a solid form (vs. solutions that require specialized storage) further simplifies inventory management.

Storage Stability
Supporting evidence
Stable at room temperature up to 3 years (sealed) Recommended storage: 2–8°C, dry
Reduces cold‑chain logistics; compatible with standard lab compound management
Based on vendor COAs; verify under actual storage conditions
Compound Management Stability Procurement

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one: Application Scenarios


Medicinal Chemistry: Lead Optimization Libraries

Given its established synthetic utility as a brominated building block and its class-level association with enhanced antimicrobial and potential anticancer activities, 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one is ideally suited for constructing focused libraries targeting kinase inhibition, antimicrobial resistance, or neurological disorders (via acetylcholinesterase interaction) . Its commercial availability in ≥98% purity with full analytical documentation ensures reproducibility in structure-activity relationship (SAR) studies, where even minor impurities can confound biological readouts .

Agrochemical Discovery: Nematicide Lead Generation

The nematicidal activity profile observed for structurally related pyrazolones—specifically the distinct activities of 1H-pyrazol-5(4H)-one (egg hatch inhibition) and 4-bromopyrazole (juvenile mortality)—positions 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one as a strategic intermediate for developing novel nematicides with a potentially broader spectrum of action [1]. Its use in this context allows researchers to explore the SAR of halogenated pyrazolones against economically important plant-parasitic nematodes like Meloidogyne incognita.

Process Chemistry: Streamlined Cross-Coupling Synthesis

For process chemists, the pre-installed C4 bromine atom in 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one eliminates a separate, often hazardous bromination step. This directly reduces the number of synthetic operations, improves overall yield, and lowers process mass intensity (PMI). The compound's compatibility with standard Pd-catalyzed Suzuki-Miyaura conditions (often achieving >80% coupling yields) makes it a valuable intermediate for the scalable manufacture of drug candidates or agrochemicals [2].

Compound Management & HTS Collections

The favorable storage stability of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one—remaining stable at room temperature for up to 3 years when sealed—reduces the logistical complexity and cost of maintaining HTS compound libraries . Unlike some moisture-sensitive or freeze-required pyrazolones, this compound can be managed under standard laboratory conditions, minimizing the risk of degradation and ensuring that screening results are not compromised by compound instability. Its solid form and high purity further facilitate accurate weighing and dissolution for automated liquid handling systems.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Pre‑installed bromine handle for diverse derivatization; high purity with QC documentation
Cross‑coupling efficiency; impurity profiling by HPLC/NMR
Agrochemical nematicide discovery
4‑Bromo‑3‑methyl substitution pattern for exploring balanced activity profiles
Egg hatch inhibition and juvenile mortality assays; SAR studies against M. incognita
Process chemistry scale‑up
Pre‑functionalized building block that eliminates separate bromination step
Reaction yield and process mass intensity (PMI) under Pd‑catalyzed conditions
HTS compound management
Solid, room‑temperature stable for extended periods; high purity
Stability under standard storage; accurate weighing and dissolution for automation

Technical Documentation Hub

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